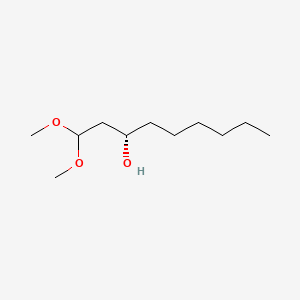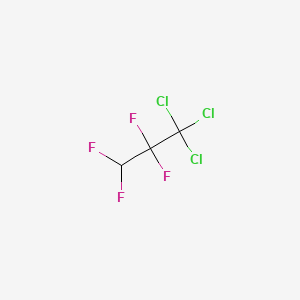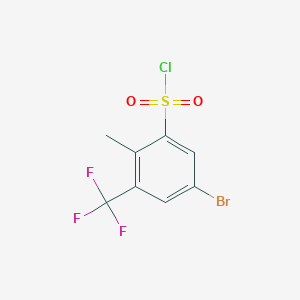
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H5BrClF3O2S. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzenesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methylbenzenesulfonyl chloride and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or chloroform. The reaction temperature is maintained at a specific range, usually between 0°C to 25°C.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and the product is subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation Reactions: It can undergo oxidation reactions to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl azides.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfinyl chlorides and thiols.
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride involves the following steps:
Molecular Targets: The compound targets nucleophilic sites in molecules, leading to the formation of covalent bonds with nucleophiles.
Pathways Involved: The primary pathway involves nucleophilic substitution, where the sulfonyl chloride group is replaced by a nucleophile, resulting in the formation of sulfonamide or sulfonate derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the methyl group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but has different substitution positions.
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but has different substitution positions.
Uniqueness
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable reagent in organic synthesis and various scientific applications.
Propiedades
Fórmula molecular |
C8H5BrClF3O2S |
|---|---|
Peso molecular |
337.54 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClF3O2S/c1-4-6(8(11,12)13)2-5(9)3-7(4)16(10,14)15/h2-3H,1H3 |
Clave InChI |
ZPDRSENMJXQJIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



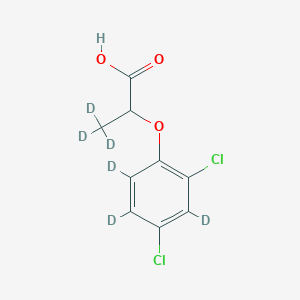
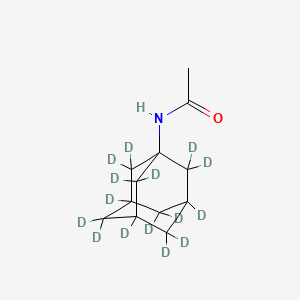
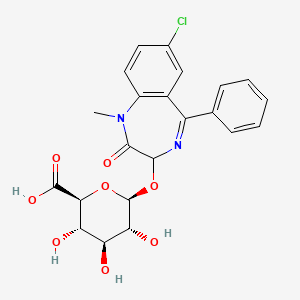
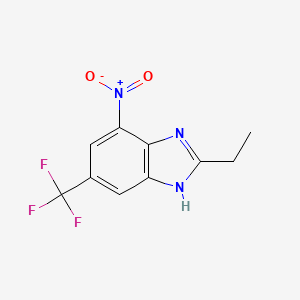

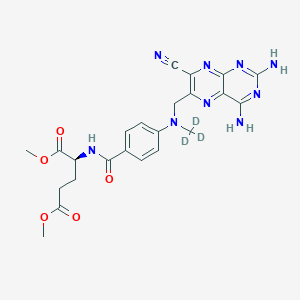
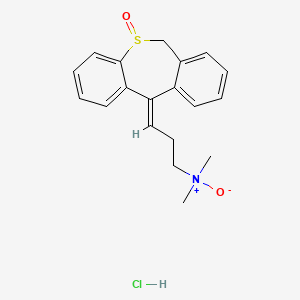
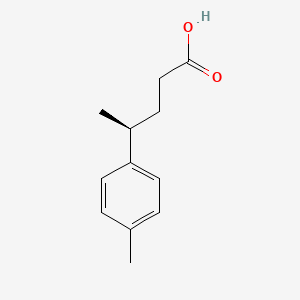
![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)

